REACTION_CXSMILES
|
[C:1]([C:5]1[C:6](O)=[C:7]([CH:11]=[CH:12][CH:13]=1)[C:8]([OH:10])=[O:9])([CH3:4])([CH3:3])[CH3:2].[CH2:15](Br)[C:16]1[CH:21]=[CH:20][CH:19]=[CH:18][CH:17]=1.[OH-].[K+].CC[OH:27]>O>[CH2:15]([O:27][C:13]1[CH:12]=[CH:11][C:7]([C:8]([OH:10])=[O:9])=[CH:6][C:5]=1[C:1]([CH3:4])([CH3:3])[CH3:2])[C:16]1[CH:21]=[CH:20][CH:19]=[CH:18][CH:17]=1 |f:2.3|
|
Name
|
|
Quantity
|
2 g
|
Type
|
reactant
|
Smiles
|
C(C)(C)(C)C=1C(=C(C(=O)O)C=CC1)O
|
Name
|
|
Quantity
|
6.12 mL
|
Type
|
reactant
|
Smiles
|
C(C1=CC=CC=C1)Br
|
Name
|
|
Quantity
|
3.47 g
|
Type
|
reactant
|
Smiles
|
[OH-].[K+]
|
Name
|
|
Quantity
|
60 mL
|
Type
|
reactant
|
Smiles
|
CCO
|
Name
|
|
Quantity
|
6 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
3.47 g
|
Type
|
reactant
|
Smiles
|
[OH-].[K+]
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
100 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CONCENTRATION
|
Details
|
The reaction mixture was concentrated in vacuo
|
Type
|
ADDITION
|
Details
|
the residue was diluted with EtOH (100 mL) and water (100 mL)
|
Type
|
TEMPERATURE
|
Details
|
The reaction mixture was cooled to room temperature
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Type
|
ADDITION
|
Details
|
The residue was diluted with water (400 mL)
|
Type
|
EXTRACTION
|
Details
|
extracted with EtOAc (200 mL)
|
Type
|
EXTRACTION
|
Details
|
extracted with EtOAc (2×200 mL)
|
Type
|
WASH
|
Details
|
The combined organic layers were washed with brine (50 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried (Na2SO4)
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Name
|
|
Type
|
product
|
Smiles
|
C(C1=CC=CC=C1)OC1=C(C=C(C(=O)O)C=C1)C(C)(C)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 2.36 g | |
YIELD: PERCENTYIELD | 81% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |